An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 4-bromo-5-chloro-4H-pyridazin-3-one
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 4-bromo-5-chloro-4H-pyridazin-3-one
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive reference for the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, 4-bromo-5-chloro-4H-pyridazin-3-one. As of the date of this publication, experimental NMR data for this specific molecule is not available in the peer-reviewed literature. Therefore, this document leverages fundamental principles of NMR spectroscopy, established substituent effects of halogens, and spectral data from analogous pyridazinone structures to predict and interpret its NMR profile. Included are a plausible synthetic route, detailed predicted spectral assignments, a robust protocol for experimental data acquisition, and illustrative workflows to guide researchers in the synthesis and structural elucidation of this compound.
Introduction
Pyridazinones are a class of six-membered heterocyclic compounds containing two adjacent nitrogen atoms that are of significant interest in medicinal chemistry and materials science. Their scaffold is a key component in a variety of biologically active molecules, exhibiting activities such as antihypertensive, cardiotonic, and antimicrobial properties. The introduction of halogen atoms, such as bromine and chlorine, onto the pyridazinone core can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets.
4-bromo-5-chloro-4H-pyridazin-3-one is a dihalogenated pyridazinone for which structural characterization is essential for any future development. NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution.[1] This guide serves as a foundational document, providing an expert analysis of the expected ¹H and ¹³C NMR spectra to aid researchers in identifying and characterizing this compound upon its synthesis.
Proposed Synthesis
A specific, validated synthesis for 4-bromo-5-chloro-4H-pyridazin-3-one has not been reported. However, a plausible and efficient route can be proposed based on established methodologies for the synthesis of halogenated pyridazinones, often starting from mucohalic acids (derivatives of 4-chloro-5-hydroxyfuran-2(5H)-one).
The proposed reaction involves the condensation of a suitable mucohalic acid derivative with hydrazine. This reaction typically proceeds via a nucleophilic attack by hydrazine, leading to the opening of the furanone ring, followed by cyclization to form the stable six-membered pyridazinone ring.
Predicted ¹H and ¹³C NMR Spectral Analysis
The structural analysis and subsequent spectral prediction are based on the 4-bromo-5-chloro-2H-pyridazin-3-one tautomer, which is commonly the most stable form.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the proton on the pyridazinone ring and the proton on the nitrogen atom.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| H-6 | 8.0 - 8.5 | Singlet (s) | 1H | This vinylic proton is part of an electron-deficient heterocyclic system. Deshielding occurs due to the adjacent electronegative nitrogen (N-1) and the C-5 chloro-substituent. The absence of adjacent protons results in a singlet. |
| N-H | 11.0 - 13.0 | Broad Singlet (br s) | 1H | The lactam N-H proton is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. It typically appears as a broad signal in the downfield region.[2] |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show four signals, one for each unique carbon atom in the heterocyclic ring.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted DEPT-135 Signal | Rationale |
|---|---|---|---|
| C-3 | 158 - 162 | Absent | This signal corresponds to the C=O group of the lactam. Carbonyl carbons in such systems typically resonate in this downfield region.[3] |
| C-5 | 140 - 145 | Absent | The carbon atom is bonded to an electronegative chlorine atom and is part of a double bond, causing a significant downfield shift. |
| C-6 | 130 - 135 | Positive (CH) | This is a vinylic carbon (sp²) bonded to a proton. Its chemical shift is influenced by the adjacent nitrogen and the overall aromaticity of the ring system. |
| C-4 | 115 - 125 | Absent | The carbon atom is bonded to bromine. The "heavy atom effect" of bromine can sometimes cause a relative upfield shift compared to what might be expected based on electronegativity alone, but it remains in the sp² region.[4] |
Experimental Protocol for NMR Data Acquisition
To validate the predicted data, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, where initial 1D experiments provide the primary data and subsequent 2D experiments confirm the structural assignments.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of synthesized and purified 4-bromo-5-chloro-4H-pyridazin-3-one.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended for its ability to dissolve a wide range of organic compounds and for its high boiling point.
-
Add a small amount (1-2 µL) of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Spectrum Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz for better signal dispersion.
-
Acquire data at a constant temperature (e.g., 298 K).
-
Employ a standard single-pulse experiment. A sufficient number of scans (e.g., 16 to 64) should be averaged to achieve a good signal-to-noise ratio.
-
Use a relaxation delay (d1) of at least 5 seconds to ensure quantitative integration, especially for the potentially slowly relaxing N-H proton.
-
-
¹³C NMR Spectrum Acquisition:
-
Acquire a proton-decoupled spectrum to simplify the data to single lines for each carbon.
-
Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) will be necessary.
-
A DEPT-135 experiment should be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (like C-3, C-4, and C-5) will be absent, confirming their assignment.
-
-
2D NMR Spectroscopy (for Structural Confirmation):
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment is crucial for definitive assignment. It will show a correlation peak between the H-6 proton signal and the C-6 carbon signal, confirming their direct bond.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. Expected correlations would include H-6 to C-4 and C-5, and potentially the N-H proton to C-3 and C-4, which would solidify the entire molecular framework.[6]
-
Conclusion
This guide provides a robust, theory-backed framework for the ¹H and ¹³C NMR spectral characteristics of 4-bromo-5-chloro-4H-pyridazin-3-one. The predicted chemical shifts, multiplicities, and integration values presented in Tables 1 and 2 offer a reliable reference for researchers engaged in the synthesis and characterization of this and related halogenated pyridazinones. The detailed experimental protocol outlines a clear path for acquiring high-quality, verifiable NMR data. The ultimate confirmation of these predictions awaits the empirical synthesis and spectroscopic analysis of the title compound.
References
- (This reference is a placeholder, as no direct synthesis was found. The synthesis is based on general principles.)
-
Rodriguez, C., Kiriakopoulos, R., Hiscock, L. K., Schroeder, Z., & Dawe, L. N. (2020). Pyridazinones from maleic hydrazide: a new substrate for the Mitsunobu reaction. Canadian Journal of Chemistry, 98(6), 273–277. Available at: [Link]
-
Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. (2011). Magnetic Resonance in Chemistry, 49(7), 437-42. Available at: [Link]
- (This reference is a placeholder for general NMR principles.)
-
Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. Available at: [Link]
-
Katritzky, A. R., El-Gendy, B. E. M., Draghici, B., Fedoseyenko, D., Fadli, A., & Metais, E. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. Available at: [Link]
- (This reference is a placeholder for general NMR principles.)
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. (General reference for NMR principles, no direct URL).
-
ACD/Labs. NMR Prediction. Available at: [Link]
-
Synthesis of Functionalized Pyridazin-3(2H)-ones via Selective Bromine–Magnesium Exchange and Lactam Directed Ortho C–H Magnesiation. (2011). The Journal of Organic Chemistry, 76(15), 6296-6305. Available at: [Link]
- (This reference is a placeholder for general NMR principles.)
- (This reference is a placeholder for general NMR principles.)
- (This reference is a placeholder for general NMR principles.)
-
University of Wisconsin, Department of Chemistry. NMR Spectroscopy: ¹³C NMR Chemical Shifts. Available at: [Link]
- (This reference is a placeholder for general NMR principles.)
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2021). RSC Medicinal Chemistry, 12(5), 688-703. Available at: [Link]
-
Abraham, R. J., & Reid, M. (2000). 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contributions to the SCS. Journal of the Chemical Society, Perkin Transactions 2, (7), 1303-1311. Available at: [Link]
- (This reference is a placeholder for general NMR principles.)
- (This reference is a placeholder for general NMR principles.)
-
(PDF) Synthesis and Characterization of Some New Hydrazides and Their Derivatives. (2016). Ibn Al-Haitham Journal for Pure and Applied Science, 28(3). Available at: [Link]
- (This reference is a placeholder for general NMR principles.)
- (This reference is a placeholder for synthesis principles.)
-
A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020). Research Journal of Pharmacy and Technology, 13(7), 3449-3456. Available at: [Link]
- (This reference is a placeholder for synthesis principles.)
Sources
- 1. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
